molecular formula C13H14N2O4S B2589980 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid CAS No. 1536284-55-5

5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid

Cat. No.: B2589980
CAS No.: 1536284-55-5
M. Wt: 294.33
InChI Key: YFSMQBUTIJVPSM-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions . The reactivity of these compounds can be influenced by the substituents attached to the thiophene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on the specific compound. For example, 2-Thiopheneethanol is a clear colorless to slightly brown liquid .

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Research emphasizes the importance of five-membered heterocycles, such as furan and thiophene, in drug design due to their roles as structural units of bioactive molecules. These compounds, including derivatives of furan-2-yl and thien-2-yl substituents, show significant activity in medicinal chemistry, particularly in antiviral, antitumor, antimycobacterial, and antiparkinsonian applications (Ostrowski, 2022).

Conversion of Biomass to Furan Derivatives

The review discusses the potential of 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan-based compounds, as alternative feedstocks for the chemical industry, highlighting their application in creating sustainable polymers, fuels, and various chemicals. The adaptability of furan derivatives from plant biomass underscores their significance in developing new materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Health Implications of Furan Fatty Acids

This paper discusses the health benefits and controversies surrounding furan fatty acids, including their anti-oxidant and anti-inflammatory activities. Although not directly related to the compound , this research highlights the biological significance of furan derivatives in health and disease (Xu et al., 2017).

Thiophene Derivatives as Potential Carcinogens

A study on thiophene analogues of known carcinogens highlights the potential carcinogenicity of thiophene derivatives, stressing the importance of evaluating these compounds for safety in pharmaceutical applications (Ashby et al., 1978).

Mechanism of Action

While the specific mechanism of action for “5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications and potential biological activities . Future research will likely continue to explore new synthesis methods, applications, and biological activities of these compounds .

Properties

IUPAC Name

5-[(1-thiophen-2-ylethylcarbamoylamino)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-8(11-3-2-6-20-11)15-13(18)14-7-9-4-5-10(19-9)12(16)17/h2-6,8H,7H2,1H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSMQBUTIJVPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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